N-[4-(Acetylamino)phenyl]-2-chloro-2-phenylacetamide
Description
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-chloro-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11(20)18-13-7-9-14(10-8-13)19-16(21)15(17)12-5-3-2-4-6-12/h2-10,15H,1H3,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWCOPGHDNJOLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Acetylamino)phenyl]-2-chloro-2-phenylacetamide typically involves the reaction of 4-acetylaminophenylamine with 2-chloro-2-phenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the process by providing better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Acetylamino)phenyl]-2-chloro-2-phenylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The acetylamino group can be oxidized to form corresponding nitro or hydroxylamine derivatives.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-[4-(Acetylamino)phenyl]-2-azido-2-phenylacetamide or N-[4-(Acetylamino)phenyl]-2-thiocyanato-2-phenylacetamide.
Oxidation: Formation of N-[4-(Nitroamino)phenyl]-2-chloro-2-phenylacetamide.
Reduction: Formation of N-[4-(Amino)phenyl]-2-chloro-2-phenylacetamide.
Scientific Research Applications
N-[4-(Acetylamino)phenyl]-2-chloro-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to known drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(Acetylamino)phenyl]-2-chloro-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, while the phenyl rings can engage in hydrophobic interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The acetylamino group in the target compound distinguishes it from simpler derivatives like 2-chloro-N-(4-fluorophenyl)acetamide , which lacks H-bond donors. This group may improve binding affinity in biological systems.
- Heterocyclic vs. Aromatic Backbones : The thiazole-containing compound and pyrazole derivative introduce rigid heterocycles, which can alter conformational flexibility and electronic properties compared to purely aromatic systems.
Physicochemical and Crystallographic Properties
- Hydrogen Bonding and Crystal Packing: The target compound’s acetylamino group likely facilitates intramolecular H-bonding, similar to the C–H···O interactions observed in 2-chloro-N-(4-fluorophenyl)acetamide . In contrast, the pyrazole derivative exhibits three distinct molecular conformations in its asymmetric unit, stabilized by N–H···O bonds forming R₂²(10) dimers. Such polymorphism is absent in simpler acetamides.
- Melting Points and Solubility: The diazenyl-substituted compound has a higher molecular weight (426.25) and topological polar surface area (132 Ų), suggesting lower solubility in nonpolar solvents compared to the target compound. The morpholine-containing derivative may exhibit improved solubility in polar aprotic solvents due to its morpholine group.
Biological Activity
N-[4-(Acetylamino)phenyl]-2-chloro-2-phenylacetamide, also known as a chloroacetamide derivative, is a compound that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a chloro group and an acetylamino moiety attached to a phenyl ring, which contributes to its unique reactivity and biological activity. The presence of these functional groups allows for various interactions with biological targets, enhancing its potential as a pharmaceutical agent.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The acetylamino group can form hydrogen bonds with active sites on enzymes, while the phenyl rings facilitate hydrophobic interactions. These interactions can modulate enzyme activity, leading to various biological effects, including anti-inflammatory and antimicrobial properties.
Antimicrobial Activity
Research indicates that chloroacetamides exhibit significant antimicrobial effects. A study focusing on various chloroacetamides demonstrated their efficacy against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate effectiveness against Gram-negative bacteria like Escherichia coli and yeast species like Candida albicans. The position of substituents on the phenyl ring plays a critical role in determining the antimicrobial potency of these compounds .
| Compound | Target Organism | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Effective |
| This compound | MRSA | Effective |
| This compound | Escherichia coli | Moderately effective |
| This compound | Candida albicans | Moderately effective |
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory properties in various studies. It acts by inhibiting the release of pro-inflammatory cytokines and prostaglandins, which are critical in mediating inflammatory responses. For instance, it has been investigated for its role in pain modulation through interaction with P2X4 receptors, which are implicated in nociception and chronic pain conditions .
Anticonvulsant Activity
In addition to its antimicrobial and anti-inflammatory effects, this compound has been evaluated for anticonvulsant activity. Studies have indicated that certain derivatives exhibit protective effects in animal models of epilepsy, suggesting that modifications to the structure can enhance their efficacy in this area .
Case Studies
- Antimicrobial Testing : A comprehensive study evaluated the antimicrobial efficacy of several chloroacetamides against common pathogens. Results indicated that compounds with para-substituted phenyl rings exhibited superior activity due to enhanced lipophilicity, facilitating better membrane penetration .
- Anti-inflammatory Research : In vivo studies demonstrated that this compound significantly reduced inflammation markers in rodent models subjected to inflammatory stimuli, highlighting its potential as a therapeutic agent for inflammatory diseases .
- Anticonvulsant Evaluation : A series of synthesized derivatives were tested for their anticonvulsant properties using the maximal electroshock (MES) test. Compounds with higher lipophilicity showed better protection against seizures compared to standard treatments like phenytoin .
Q & A
Q. How does this compound compare structurally and functionally to its closest analogs (e.g., fluoro or bromo derivatives)?
- SAR Insights :
- Electron-Withdrawing Groups : Chloro substituents enhance electrophilicity at the acetamide carbonyl, increasing reactivity in nucleophilic environments compared to bromo analogs.
- Bioactivity : Fluorinated analogs often show improved metabolic stability but reduced potency in antimicrobial assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
